7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
“7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1159827-76-5 . It has a molecular weight of 180.14 . The IUPAC name for this compound is 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Azaindol Derivatives
This compound is used as a reactant for the synthesis of azaindol derivatives, which are new acrosin inhibitors .
Preparation of Triazoles
It serves as a reactant for the preparation of triazoles through regioselective heterocyclization reactions .
Pharmaceutical Testing
The compound is utilized in pharmaceutical testing as a high-quality reference standard for accurate results .
Bioimaging Applications
It has potential applications in fluorescent bioimaging of pH levels .
Chemical Stability Studies
Research includes studying the stability of fluoroimidazoles and their derivatives .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo direct functionalization through radical reactions . This involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSHNQMIWONQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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